N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine
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Overview
Description
N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine is a chemical compound with the molecular formula C12H16ClNO. It is a member of the propargylamine class of compounds, which are known for their diverse applications in pharmaceuticals and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine typically involves the coupling of 5-chloro-2-ethoxybenzylamine with propargyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper(II) chloride can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced oxidative stress or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: N-methyl-1-®-aminoindan, another monoamine oxidase inhibitor with neuroprotective effects.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, used for treating Parkinson’s disease.
Uniqueness
N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct biological activities and chemical reactivity compared to other propargylamines .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H16ClNO/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2/h3,5-6,8,14H,1,4,7,9H2,2H3 |
InChI Key |
WUCWQKLFAZSRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC=C |
Origin of Product |
United States |
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